![molecular formula C16H16N4OS B5613650 N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B5613650.png)
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide" often involves multiple steps, including the formation of triazolopyridine cores through cyclization reactions and the introduction of specific functional groups to achieve desired biological activities. A study by Wang et al. (2015) discusses the replacement of the acetamide group with an alkylurea moiety in a related compound to enhance its antiproliferative activities against cancer cell lines with reduced toxicity (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of a triazolopyridine core, which is crucial for their biological activity. The precise arrangement of substituents around this core, including the dimethylphenyl group and the thioacetamide moiety, plays a significant role in determining the compound's interaction with biological targets. The study of crystal structures, as conducted by Geng et al. (2023), provides insights into the conformational preferences and potential intermolecular interactions of these compounds (Geng et al., 2023).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-7-13(12(2)9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPBOEICRCJDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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